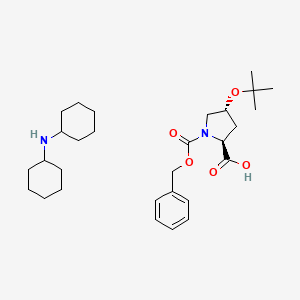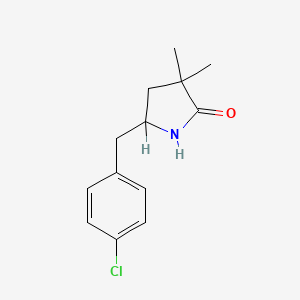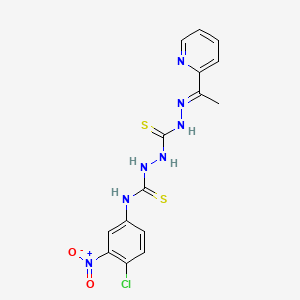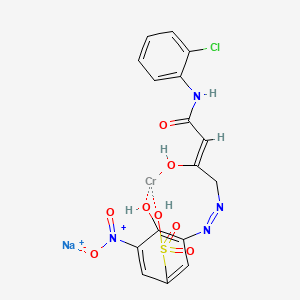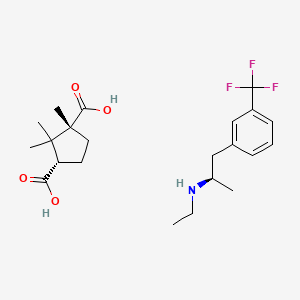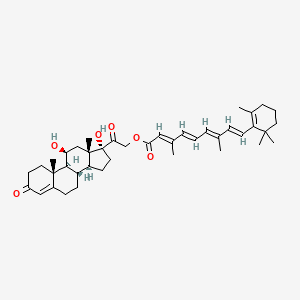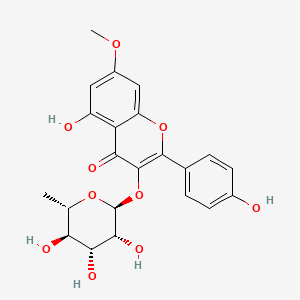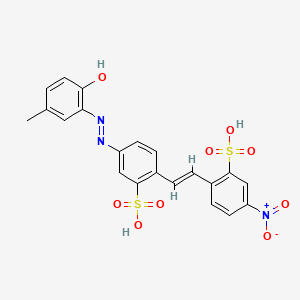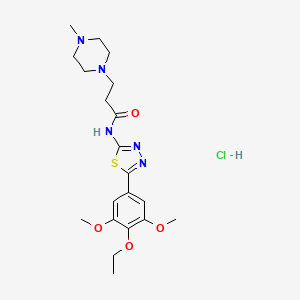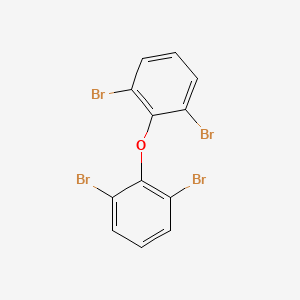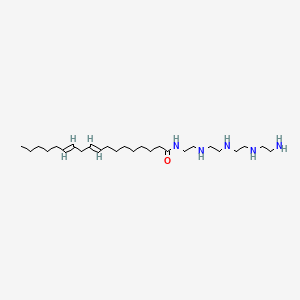![molecular formula C20H20N2O4S2 B12715583 (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid CAS No. 115475-55-3](/img/structure/B12715583.png)
(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile; oxalic acid is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a thieno2,3-cbenzothiepine core, which is a fused bicyclic system containing sulfur atoms, and a dimethylamino propylidene side chain. The presence of oxalic acid as a counterion further adds to its chemical complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the Thieno2,3-cbenzothiepine Core : This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a benzaldehyde derivative under acidic conditions to form the thieno2,3-cbenzothiepine core.
- Introduction of the Dimethylamino Propylidene Side Chain : This is achieved through a condensation reaction between the thieno2,3-cbenzothiepine core and a dimethylaminopropylidene reagent under basic conditions.
- Formation of the Carbonitrile Group : The final step involves the introduction of the carbonitrile group through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring the reactions are carried out under controlled conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thieno2,3-cbenzothiepine core, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde under suitable conditions.
- Substitution : The dimethylamino propylidene side chain can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution : Nucleophiles such as alkyl halides or amines can be used under basic conditions.
- Oxidation : Sulfoxides and sulfones.
- Reduction : Amines and aldehydes.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound’s potential as a pharmacophore is of interest. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems is a key area of investigation.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile involves its interaction with specific molecular targets in the body. The dimethylamino propylidene side chain is believed to play a crucial role in binding to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds:
- (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate : This compound shares the dimethylamino group and has similar pharmacological properties.
- (S^C)-cyclometallated gold (III) complex [Au (dppta) (N2Py-PZ-dtc)]+ : This compound also contains a dimethylamino group and is used in similar applications.
Uniqueness: What sets (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile apart is its thieno2,3-cbenzothiepine core, which provides unique electronic and steric properties
Propiedades
Número CAS |
115475-55-3 |
|---|---|
Fórmula molecular |
C20H20N2O4S2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid |
InChI |
InChI=1S/C18H18N2S2.C2H2O4/c1-20(2)8-3-4-14-15-7-9-21-18(15)12-22-17-6-5-13(11-19)10-16(14)17;3-1(4)2(5)6/h4-7,9-10H,3,8,12H2,1-2H3;(H,3,4)(H,5,6)/b14-4-; |
Clave InChI |
POHRIHDVUVCTKY-CYBPKNTASA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=C(CSC3=C1C=C(C=C3)C#N)SC=C2.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CCC=C1C2=C(CSC3=C1C=C(C=C3)C#N)SC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


